1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
Description
Bridged Bicyclic Framework as a Conformationally Restricted Scaffold
The bicyclo[2.1.1]hexane system in this compound consists of two fused rings: a three-membered oxolane ring (2-oxa) and a bridged cyclohexane moiety. The bridgehead carbons at positions 1 and 4 enforce a rigid geometry, reducing conformational flexibility compared to monocyclic or less strained bicyclic systems. This rigidity arises from the fused ring system’s inability to undergo chair-flipping or pseudorotation, locking substituents such as the fluoromethyl and amine groups into fixed spatial orientations.
The 2-oxabicyclo[2.1.1]hexane framework introduces strain due to the three-membered oxolane ring, which adopts a bent geometry with bond angles deviating from ideal tetrahedral values. Computational studies of related bicyclo[2.1.1]hexane derivatives suggest that the oxygen atom in the oxolane ring contributes to electronic polarization, stabilizing the structure through hyperconjugation. The amine group at position 4 occupies a bridgehead position, further restricting rotational freedom and enhancing stereoelectronic effects.
Table 1: Key Structural Features of the Bicyclo[2.1.1]hexane Framework
Fluoromethyl Group Effects on Electronic Distribution and Polar Surface Area
The fluoromethyl (-CH2F) substituent at position 1 introduces significant electronic perturbations. Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density via inductive effects, polarizing the C-F bond and creating a dipole moment oriented toward the fluorine atom. This polarization alters the electron density distribution across the bicyclic framework, particularly at the bridgehead amine group.
Density functional theory (DFT) calculations on analogous fluorinated bicyclic compounds reveal that the fluoromethyl group reduces electron density at the amine nitrogen by approximately 10–15% compared to non-fluorinated analogs. This electron-withdrawing effect increases the amine’s acidity, potentially enhancing its hydrogen-bonding capacity. Additionally, the fluoromethyl group contributes to a higher polar surface area (PSA), a critical parameter for pharmacokinetic properties. For 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine, the PSA is estimated at 45–50 Ų, compared to 30–35 Ų for the unsubstituted parent compound.
Table 2: Electronic Properties Influenced by Fluoromethyl Substitution
| Property | Fluoromethyl Derivative | Unsubstituted Analog |
|---|---|---|
| Dipole moment (Debye) | 3.8–4.2 | 2.1–2.5 |
| Amine pKa | ~8.5 | ~10.2 |
| Polar surface area | 45–50 Ų | 30–35 Ų |
Comparative Analysis with Unsubstituted 2-Oxabicyclo[2.1.1]hexane Derivatives
Removing the fluoromethyl group significantly alters the compound’s electronic and steric profile. Unsubstituted 2-oxabicyclo[2.1.1]hexan-4-amine exhibits greater electron density at the amine nitrogen, as evidenced by a 1.7-unit increase in pKa compared to the fluorinated derivative. This difference impacts reactivity—the unsubstituted amine undergoes faster alkylation and acylation reactions under mild conditions, whereas the fluorinated analog requires stronger bases or elevated temperatures.
Steric effects also diverge. The fluoromethyl group introduces a van der Waals radius of 1.47 Å (fluorine), creating steric hindrance near the bridgehead. In contrast, unsubstituted derivatives permit closer approach of electrophiles to the amine group. X-ray crystallography of related compounds shows that fluoromethyl substitution increases the C1-N4 bond length by 0.02–0.03 Å, reflecting reduced electron density at the amine.
Table 3: Structural and Electronic Comparison with Unsubstituted Analog
| Parameter | 1-(Fluoromethyl) Derivative | Unsubstituted Compound |
|---|---|---|
| C1-N4 bond length | 1.48 Å | 1.45 Å |
| Amine pKa | ~8.5 | ~10.2 |
| LogP (octanol/water) | 0.9 | 0.2 |
| Synthetic accessibility | Moderate (requires fluorination steps) | High |
Properties
Molecular Formula |
C6H10FNO |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H10FNO/c7-3-6-1-5(8,2-6)4-9-6/h1-4,8H2 |
InChI Key |
FJBCJWBMHZGIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with the preparation of 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivatives. These are obtained via iodocyclization of methylenecyclobutane precursors, followed by hydrolytic cleavage and oxidation steps:
Fluorination Step
The critical fluorination to introduce the fluoromethyl group involves reagents such as XtalFluor-E® and Et3N·3HF (triethylamine trihydrofluoride):
- Treatment of hydroxymethyl precursors with XtalFluor-E® in the presence of Et3N·3HF results in the selective replacement of the hydroxyl group with a fluorine atom, yielding fluoromethyl derivatives.
- This step is carried out under controlled temperature conditions (often 0 °C to room temperature) to optimize yield and selectivity.
- Yields for this fluorination step vary but have been reported in the range of 41% to 96%, depending on substrate and conditions.
Conversion to Primary Amine
Following fluorination, the azide substitution and reduction steps convert intermediates into the target amine:
- The chloromethyl intermediate is treated with sodium azide (NaN3) in aqueous media at low temperatures (0 °C) to introduce the azide functionality.
- Subsequent catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) reduces the azide to the primary amine.
- This sequence is efficient and scalable, with hydrogenolysis yields reported up to 98% on multigram scales.
Protection and Deprotection Strategies
To facilitate purification and improve stability during synthesis, protecting groups such as tert-butoxycarbonyl (Boc) are employed:
- Boc protection of the amine group is introduced using di-tert-butyl dicarbonate (Boc2O) in methanol.
- Deprotection is typically performed under acidic conditions (e.g., 2 M HCl in methanol) to yield the free amine.
- These steps are optimized to maintain the integrity of the bicyclic structure and fluoromethyl substituent.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodocyclization | I2, methylenecyclobutane derivative | 70-95 | Formation of bicyclic carbamate |
| Hydrolytic cleavage & oxidation | Aqueous acid/base, oxidation agents | 62-98 | Conversion to carboxylic acid derivatives |
| Fluorination | XtalFluor-E®, Et3N·3HF, 0 °C to rt | 41-96 | Selective fluoromethyl group introduction |
| Azide substitution | NaN3, H2O, 0 °C | ~90 | Conversion of chloromethyl to azidomethyl |
| Azide reduction | H2, Pd/C, THF | 98 | Formation of primary amine |
| Boc protection/deprotection | Boc2O/MeOH; 2 M HCl/MeOH | 70-98 | Protection and deprotection of amine group |
Mechanistic Insights and Optimization
- The iodocyclization step is pivotal for establishing the bicyclic framework and is influenced by the electronic nature of substituents on the methylenecyclobutane ring.
- Fluorination with XtalFluor-E® is preferred over classical fluorinating agents due to its mildness and selectivity, minimizing side reactions.
- The azide substitution is facilitated by the good leaving group ability of chlorides and the nucleophilicity of azide ions, with temperature control critical to avoid decomposition.
- Hydrogenolysis conditions are optimized to prevent over-reduction or ring opening.
Chemical Reactions Analysis
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can undergo a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxabicyclohexane ring provides a rigid structure that can enhance binding specificity and stability .
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine; hydrochloride
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Key Differences : Incorporates an ethyl ester group at position 1, enhancing solubility but introducing steric bulk.
- Synthesis : Prepared via iodocyclization and subsequent functionalization .
- Utility : Serves as a building block for drug discovery, demonstrating the scaffold’s versatility .
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Bioisosteric Comparisons
Carbocyclic Analogues
- Example : Carbocyclic analogue [30] (MIC = 0.031 mg·ml⁻¹ against Fusarium oxysporum) .
- Comparison : Carbocyclic derivatives (lacking the oxygen bridge) exhibit superior antifungal potency compared to 2-oxabicyclohexane analogues (MIC = 0.250 mg·ml⁻¹ for compound [31]) . This suggests that oxygen incorporation may reduce activity in certain contexts, possibly due to altered electronic or conformational properties.
Phenyl Ring Bioisosteres
- Ortho-Substituted Phenyl Replacement : 2-Oxabicyclo[2.1.1]hexanes mimic the spatial and electronic profile of ortho-substituted benzenes, enabling retention of bioactivity in drug candidates (e.g., RORγt agonists) .
- Advantages : Improved solubility and reduced toxicity compared to aromatic rings .
Antifungal Activity
- Fluxapyroxad Analogue [29] : MIC = 0.250 mg·ml⁻¹ against F. verticillioides, matching the parent agrochemical fluxapyroxad .
Physicochemical Properties and Commercial Availability
Key Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Feature |
|---|---|---|---|---|
| 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine | C₆H₁₁FNO | 132.16 | 2260936-52-3 | Fluoromethyl group enhances electronegativity |
| 1-Methyl derivative (hydrochloride) | C₆H₁₂ClNO | 149.62 | 2170372-24-2 | Methyl substituent for stability |
| Ethyl 4-amino-1-carboxylate (hydrochloride) | C₈H₁₄ClNO₃ | 207.66 | 104234-94-8 | Ester group improves solubility |
Commercial Status
- 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine; hydrochloride : Available via suppliers like ECHEMI, with prices ranging from $10–12/kg .
Biological Activity
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine, commonly referred to as F-Me-OBA-4-amine, is a bicyclic compound that possesses significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in drug discovery.
The chemical formula of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is CHClFNO, with a molecular weight of approximately 167.61 g/mol. The compound is often encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, facilitating laboratory handling and biological testing.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | Bicyclic framework with fluoromethyl group | Enhanced reactivity due to electronegative fluorine |
| 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | Contains trifluoromethyl instead of fluoromethyl | Higher electronegativity may enhance reactivity |
| 2-Oxabicyclo[2.1.1]hexan-4-amine | Lacks fluorinated substituents | Different biological properties |
Synthesis
The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves multi-step organic synthesis techniques, including iodocyclization reactions that yield compounds with diverse exit vectors . The incorporation of the fluoromethyl group is particularly significant as it influences the compound's reactivity and potential interactions with biological targets.
Biological Activity
The biological activity of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has been validated through various studies indicating its potential as a bioisostere for traditional aromatic compounds in drug design . Its unique bicyclic structure allows for enhanced solubility and bioavailability.
Case Studies
Recent research has highlighted the compound's utility in drug discovery:
- Bioisosteric Replacement : The incorporation of 2-oxabicyclo[2.1.1]hexane structures into existing drug frameworks has shown improvements in solubility and pharmacokinetic profiles compared to their aromatic counterparts .
- Medicinal Chemistry Applications : The compound has been integrated into the structures of several drugs and agrochemicals, demonstrating its versatility as a building block in medicinal chemistry .
- Toxicological Studies : Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.
Q & A
Q. Optimization factors :
- Temperature : Controlled between −78°C (for fluorination) and 25–80°C (for cyclization).
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in cycloadditions .
How is the structural integrity of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine validated?
Q. Key analytical techniques :
Q. Example data :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR (400 MHz) | δ 3.45 (m, 2H, CH₂F), 2.90 (s, 2H, NH₂) |
| ¹³C NMR | δ 105.2 (C-O), 84.5 (CF) |
What safety protocols are critical when handling this compound?
Q. Hazard mitigation :
Q. Emergency procedures :
- Skin/eye contact: Rinse with water for 15 minutes.
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Which purification methods are effective for isolating the compound?
- Column chromatography : Silica gel with gradient elution (hexane:EtOAc, 4:1 → 1:1) .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
- HPLC : Reverse-phase C18 columns resolve enantiomers (if chiral centers exist) .
Advanced Research Questions
How does the fluoromethyl group influence bioisosteric replacement of aromatic rings?
Q. Key findings :
Q. Case study :
| Property | Benzene Analog | Oxabicyclohexane Analog |
|---|---|---|
| Solubility (mg/mL) | 0.12 | 1.45 |
| CYP3A4 inhibition | High | Low |
What strategies optimize pharmacokinetics in derivatives of this compound?
Q. Methodology :
- Structure-activity relationship (SAR) : Modify amine substituents to balance basicity (pKa ~8.5) and reduce hepatic clearance .
- Prodrug design : Esterify the amine to enhance oral bioavailability (e.g., acetyl protection increases Cₘₐₓ by 3×) .
- Co-crystallization : With cyclodextrins improves aqueous solubility (>5 mg/mL) .
Q. Experimental validation :
- In vitro assays : Microsomal stability (t₁/₂ > 60 min indicates low clearance) .
- In vivo PK : Rodent studies show AUC0–24h = 1200 ng·h/mL at 10 mg/kg dose .
How does the compound interact with neurological targets (e.g., neurotransmitter receptors)?
Q. Mechanistic insights :
- Dopamine D₂ receptor : Bicyclic framework mimics rigidified dopamine conformers (IC₅₀ = 150 nM) .
- GABAₐ modulation : Fluoromethyl group stabilizes hydrophobic binding pockets (Kd = 8.2 µM) .
Q. Contradictions in data :
- Serotonin 5-HT₂A : Some studies report agonist activity (EC₅₀ = 1.2 µM), while others show antagonist effects due to stereochemical variations .
How are discrepancies in bioisosteric validation resolved between computational and experimental studies?
Q. Case example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
